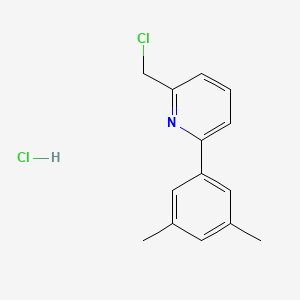
2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with a 3,5-dimethylphenyl substituent. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride typically involves the chloromethylation of 6-(3,5-dimethylphenyl)pyridine. This can be achieved through the reaction of 6-(3,5-dimethylphenyl)pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride
- 2-(Chloromethyl)-3,5-dimethylpyridine;hydrochloride
Comparison
Compared to similar compounds, 2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its reactivity and biological activity
特性
CAS番号 |
628291-95-2 |
|---|---|
分子式 |
C14H15Cl2N |
分子量 |
268.2 g/mol |
IUPAC名 |
2-(chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H14ClN.ClH/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-15)16-14;/h3-8H,9H2,1-2H3;1H |
InChIキー |
DNNYSHUNRKRSMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)CCl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
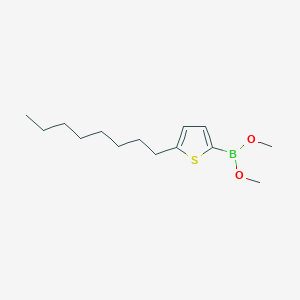
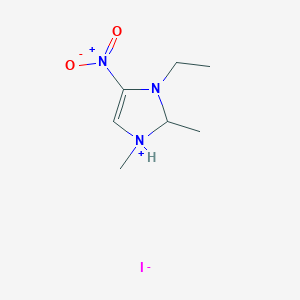
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
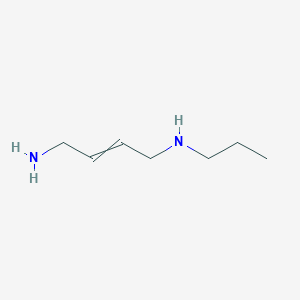
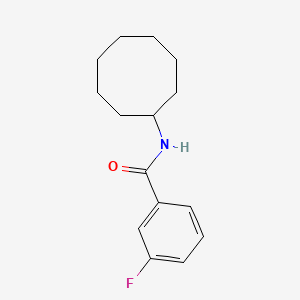
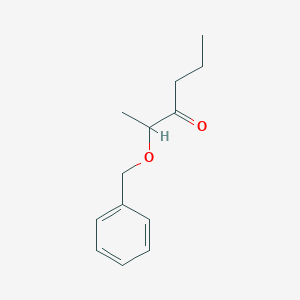
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
